molecular formula C16H16ClNO3S B2875951 N-(2-(5-acetylthiophen-2-yl)ethyl)-2-(4-chlorophenoxy)acetamide CAS No. 2034347-94-7

N-(2-(5-acetylthiophen-2-yl)ethyl)-2-(4-chlorophenoxy)acetamide

Cat. No.: B2875951
CAS No.: 2034347-94-7
M. Wt: 337.82
InChI Key: XRSMACRXMKIRNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(5-acetylthiophen-2-yl)ethyl)-2-(4-chlorophenoxy)acetamide, commonly known as ACTEA, is a synthetic compound that has been extensively studied for its potential applications in scientific research.

Scientific Research Applications

Anticancer Drug Synthesis and Molecular Docking

A study described the synthesis of an anticancer drug, highlighting the process of creating a compound with potential therapeutic effects. The research explored the compound's structural characteristics and its interaction with biological targets, offering insights into its design and potential applications in treating cancer through molecular docking analysis (Sharma et al., 2018).

Anion Coordination and Molecular Structure

Research on different spatial orientations of amide derivatives concerning anion coordination delved into the structural properties of amide compounds. This study could serve as a foundation for understanding how similar compounds, including the one of interest, might interact with anions or other molecular entities, influencing their potential applications in fields like material science or drug design (Kalita & Baruah, 2010).

Metabolism of Chloroacetamide Herbicides

Another study focused on the comparative metabolism of chloroacetamide herbicides, which, while not directly related to the requested compound, sheds light on the metabolic pathways and enzymatic interactions of structurally related acetamides. Such research has implications for understanding the environmental impact, toxicity, and degradation of related compounds (Coleman et al., 2000).

Chemoselective Acetylation in Drug Synthesis

The chemoselective acetylation of 2-aminophenol using immobilized lipase to produce an intermediate for antimalarial drugs showcases the application of acetylated compounds in pharmaceutical synthesis. This study provides insights into enzyme-catalyzed reactions and their role in the efficient synthesis of drug molecules (Magadum & Yadav, 2018).

Properties

IUPAC Name

N-[2-(5-acetylthiophen-2-yl)ethyl]-2-(4-chlorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO3S/c1-11(19)15-7-6-14(22-15)8-9-18-16(20)10-21-13-4-2-12(17)3-5-13/h2-7H,8-10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRSMACRXMKIRNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)CCNC(=O)COC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.